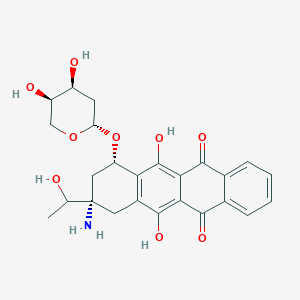

Amrubicinol

Descripción

Amrubicinol is the active C-13 hydroxy metabolite of amrubicin, a fully synthetic 9-aminoanthracycline used in chemotherapy for small-cell lung cancer (SCLC) and other malignancies . Amrubicin is converted to this compound in the liver via carbonyl reductase-mediated reduction of its C-13 ketone group . This compound exhibits 18–220-fold greater cytotoxic activity than its parent compound in vitro, primarily through inhibition of DNA topoisomerase II (topo II), stabilizing the topo II-DNA cleavable complex and inducing DNA double-strand breaks . Unlike traditional anthracyclines (e.g., doxorubicin), amrubicin and this compound demonstrate minimal cardiotoxicity, making them safer alternatives .

Propiedades

Fórmula molecular |

C25H27NO9 |

|---|---|

Peso molecular |

485.5 g/mol |

Nombre IUPAC |

(7S,9S)-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15+,16-,17-,25-/m0/s1 |

Clave InChI |

HSDGDISMODBEAN-UPOFGPJLSA-N |

SMILES |

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |

SMILES isomérico |

CC([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N)O |

SMILES canónico |

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |

Sinónimos |

amrubicinol amrubicinol hydrochloride |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Anthracyclines

Cytotoxicity and Mechanism of Action

- Key Findings: this compound is 2× more cytotoxic than doxorubicin in P388 leukemia cells but with 7× lower DNA-binding affinity, relying on higher intracellular accumulation for efficacy . Unlike doxorubicin, <20% of this compound localizes to the nucleus, suggesting distinct mechanisms (e.g., mitochondrial targeting) .

Resistance Profiles

- This compound shows reduced cross-resistance in P388/ADR cells (multidrug-resistant line) compared to doxorubicin, likely due to lower dependence on P-glycoprotein efflux .

- Resistance to this compound in SCLC cells correlates with reduced topo II expression .

Toxicity

| Compound | Cardiotoxicity | Myelosuppression |

|---|---|---|

| This compound | Negligible | Severe (dose-limiting) |

| Doxorubicin | High | Moderate |

| Idarubicin | Moderate | Severe |

- This compound’s reduced cardiotoxicity is attributed to minimal interference with cardiac mitochondrial DNA, unlike doxorubicin .

Comparison with Other Topoisomerase Inhibitors

Etoposide

- Efficacy: this compound is 10–100× more potent in inducing DNA-protein complexes than etoposide .

- Synergy: Sequential administration of this compound followed by etoposide enhances apoptosis in SCLC cells .

SN-38 (Irinotecan Metabolite)

- Combination: this compound + SN-38 shows additive effects in SCLC, with sequential dosing (this compound first) improving efficacy .

Metabolic and Pharmacokinetic Differences

- Paradox: Despite higher in vitro potency, direct this compound administration shows lower in vivo efficacy than amrubicin due to poor tumor-selective uptake .

Combination Therapy Efficacy

| Combination | Synergy/Additivity | Resistant Cell Lines Targeted |

|---|---|---|

| This compound + Cisplatin | Synergistic | SBC-3/SN-38, SBC-3/CDDP |

| This compound + SN-38 | Additive | Irinotecan-resistant SCLC |

- Mechanism: this compound enhances cisplatin-induced DNA interstrand cross-links (ICLs) by 30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.